molecular formula C20H23NO2 B1614105 2,5-Dimethyl-2'-morpholinomethyl benzophenone CAS No. 898750-50-0

2,5-Dimethyl-2'-morpholinomethyl benzophenone

Cat. No.: B1614105
CAS No.: 898750-50-0
M. Wt: 309.4 g/mol
InChI Key: DTPIBDKXMQXCFI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2’-morpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenones. It has the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a benzophenone core. It is widely used in various industries, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2’-morpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2,5-Dimethyl-2’-morpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-2’-morpholinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of UV-curable coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy. The molecular targets include cellular membranes and DNA, where the compound induces oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-2’-morpholinomethyl benzophenone is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it more versatile in various applications compared to its simpler counterparts .

Properties

IUPAC Name

(2,5-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-7-8-16(2)19(13-15)20(22)18-6-4-3-5-17(18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPIBDKXMQXCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643542
Record name (2,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-50-0
Record name Methanone, (2,5-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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